Cas no 879896-61-4 (5-(1-Pyrrolidinyl)-2-pyridinemethanamine)
5-(1-Pyrrolidinyl)-2-pyridinemethanamine Chemical and Physical Properties
Names and Identifiers
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- (5-Pyrrolidin-1-ylpyridin-2-yl)methanamine
- 5-(1-Pyrrolidinyl)-2-pyridinemethanamine
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- Inchi: 1S/C10H15N3/c11-7-9-3-4-10(8-12-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7,11H2
- InChI Key: IUTDTJHXEVTFIL-UHFFFAOYSA-N
- SMILES: N1(C2C=NC(CN)=CC=2)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- XLogP3: 0.4
- Topological Polar Surface Area: 42.2
5-(1-Pyrrolidinyl)-2-pyridinemethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P998390-25mg |
5-(1-Pyrrolidinyl)-2-pyridinemethanamine |
879896-61-4 | 25mg |
$69.00 | 2023-05-17 | ||
| TRC | P998390-50mg |
5-(1-Pyrrolidinyl)-2-pyridinemethanamine |
879896-61-4 | 50mg |
$121.00 | 2023-05-17 | ||
| TRC | P998390-100mg |
5-(1-Pyrrolidinyl)-2-pyridinemethanamine |
879896-61-4 | 100mg |
$201.00 | 2023-05-17 | ||
| TRC | P998390-250mg |
5-(1-Pyrrolidinyl)-2-pyridinemethanamine |
879896-61-4 | 250mg |
$431.00 | 2023-05-17 | ||
| Enamine | EN300-1274312-0.05g |
[5-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
879896-61-4 | 95% | 0.05g |
$153.0 | 2023-05-23 | |
| Enamine | EN300-1274312-0.1g |
[5-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
879896-61-4 | 95% | 0.1g |
$228.0 | 2023-05-23 | |
| Enamine | EN300-1274312-0.25g |
[5-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
879896-61-4 | 95% | 0.25g |
$325.0 | 2023-05-23 | |
| Enamine | EN300-1274312-0.5g |
[5-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
879896-61-4 | 95% | 0.5g |
$512.0 | 2023-05-23 | |
| Enamine | EN300-1274312-1.0g |
[5-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
879896-61-4 | 95% | 1g |
$656.0 | 2023-05-23 | |
| Enamine | EN300-1274312-2.5g |
[5-(pyrrolidin-1-yl)pyridin-2-yl]methanamine |
879896-61-4 | 95% | 2.5g |
$1287.0 | 2023-05-23 |
5-(1-Pyrrolidinyl)-2-pyridinemethanamine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 5-(1-Pyrrolidinyl)-2-pyridinemethanamine
Introduction to 5-(1-Pyrrolidinyl)-2-pyridinemethanamine (CAS No. 879896-61-4)
5-(1-Pyrrolidinyl)-2-pyridinemethanamine, identified by its Chemical Abstracts Service (CAS) number 879896-61-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive study in drug discovery and development. The compound's molecular framework, combining a pyrrolidine ring with a pyridine methanamine moiety, positions it as a promising candidate for further exploration in therapeutic applications.
The structural composition of 5-(1-Pyrrolidinyl)-2-pyridinemethanamine contributes to its unique chemical properties and reactivity. The presence of both nitrogen-containing heterocycles—pyrrolidine and pyridine—imparts a rich array of possible interactions with biological targets. These interactions are often critical in modulating enzyme activity, receptor binding, and other pharmacological mechanisms. The compound's amine functional group further enhances its versatility, allowing for modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles.
In recent years, the pharmaceutical industry has seen a surge in interest for molecules that incorporate multiple heterocyclic systems. This trend is driven by the desire to develop drugs with enhanced efficacy and reduced side effects. 5-(1-Pyrrolidinyl)-2-pyridinemethanamine exemplifies this approach, as its dual heterocyclic core offers multiple sites for functionalization and interaction with biological pathways. Researchers have been exploring derivatives of this compound to investigate their potential in treating various diseases, including neurological disorders, inflammatory conditions, and infectious diseases.
One of the most compelling aspects of 5-(1-Pyrrolidinyl)-2-pyridinemethanamine is its potential as a scaffold for drug design. The compound's ability to serve as a precursor for more complex molecules has made it valuable in medicinal chemistry. By appending different substituents or altering the core structure, chemists can generate libraries of analogs with tailored properties. This approach has been instrumental in identifying novel therapeutic agents that exhibit improved solubility, bioavailability, and target specificity.
The synthesis of 5-(1-Pyrrolidinyl)-2-pyridinemethanamine involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrrolidine ring, followed by functionalization to introduce the pyridine methanamine moiety. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies not only ensure the availability of the compound for research purposes but also demonstrate the feasibility of scaling up production for clinical trials.
Recent studies have begun to unravel the biological significance of 5-(1-Pyrrolidinyl)-2-pyridinemethanamine. In vitro assays have shown that derivatives of this compound can interact with enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes. Additionally, preliminary data suggest that certain analogs may exhibit anti-inflammatory properties by modulating cytokine production and immune cell signaling pathways. These findings have sparked further interest in exploring the therapeutic potential of this class of compounds.
The development of 5-(1-Pyrrolidinyl)-2-pyridinemethanamine derivatives has also benefited from advances in computational chemistry and molecular modeling. These tools allow researchers to predict how different modifications will affect the compound's behavior at both the molecular and cellular levels. By simulating interactions with biological targets, scientists can prioritize which analogs are most likely to yield successful drug candidates. This interdisciplinary approach accelerates the drug discovery process and reduces the time-to-market for new therapies.
In conclusion, 5-(1-Pyrrolidinyl)-2-pyridinemethanamine (CAS No. 879896-61-4) represents a promising avenue in pharmaceutical research due to its unique structural features and potential biological activities. Its dual heterocyclic core offers opportunities for designing molecules with enhanced therapeutic profiles, while its synthetic accessibility ensures that it remains a viable candidate for further exploration. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.
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